![molecular formula C16H17N5O2S B2613238 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone CAS No. 692737-10-3](/img/structure/B2613238.png)
6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone" belongs to the class of triazole derivatives. These compounds are known for their significant chemical and biological activities, making them of great interest to researchers in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone typically involves a multistep process:
Formation of the triazole ring: : The synthesis usually begins with the preparation of the 1,2,4-triazole ring, involving condensation of hydrazides with dithiocarbamate followed by cyclization under acidic or basic conditions.
Pyridazinone formation: : The next step is the attachment of the pyridazinone moiety, which is often achieved through condensation reactions with hydrazones or hydrazides.
Substitution reactions: : The final compound is obtained by performing substitution reactions to introduce the methylsulfanyl and ethyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. Batch reactors and continuous flow systems can be employed to enhance yield and purity.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methylsulfanyl group, converting it to sulfoxide or sulfone.
Reduction: : Reduction reactions can reverse oxidized forms or modify the triazole and pyridazinone rings under specific conditions.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, mainly at the triazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.
Substitution: : Reagents like alkyl halides, acetylating agents.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Reduced triazole and pyridazinone derivatives.
Substitution Products: : Alkylated or acetylated derivatives.
科学的研究の応用
This compound is of interest in various scientific fields due to its diverse applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: : The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: : Preliminary studies suggest that it may have antimicrobial, antifungal, and anticancer properties, warranting further investigation.
Industry: : It is used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
作用機序
The mechanism by which 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : Enzymes or receptors in biological systems that are sensitive to its structure and functional groups.
Pathways Involved: : Various signaling pathways that are modulated by the compound, potentially leading to its observed biological activities.
類似化合物との比較
Compared to other triazole and pyridazinone derivatives, 6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both a triazole ring and a pyridazinone moiety, enhancing its chemical and biological versatility.
Similar Compounds
Triazole Derivatives: : 1,2,4-Triazole, 3-methyl-1,2,4-triazole.
Pyridazinone Derivatives: : 3(2H)-pyridazinone, 6-methyl-2-phenylpyridazin-3(2H)-one.
Hopefully, this deep dive into the world of this compound satisfied your curiosity! Anything else tickling your brain?
特性
IUPAC Name |
6-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methoxy]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-20-13(17-18-16(20)24-2)11-23-14-9-10-15(22)21(19-14)12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSQSRISHYNYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
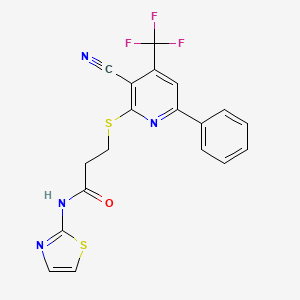
![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2613156.png)
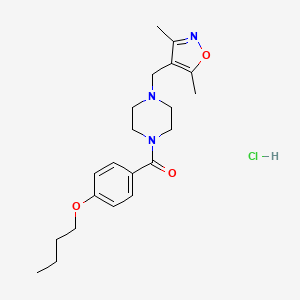
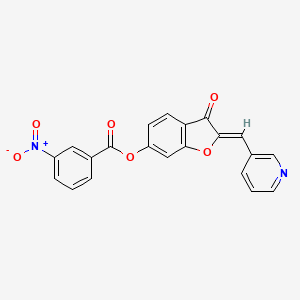
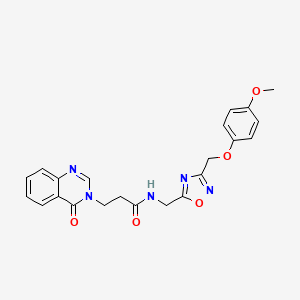
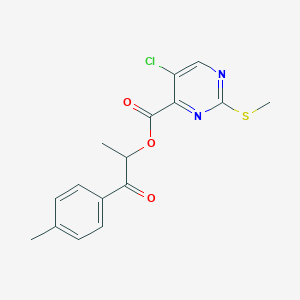
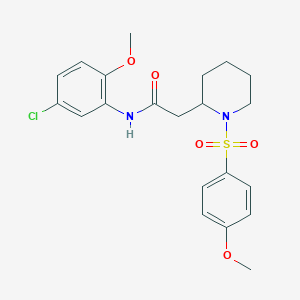
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)
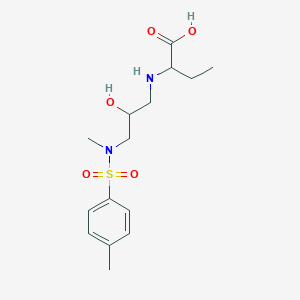

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)
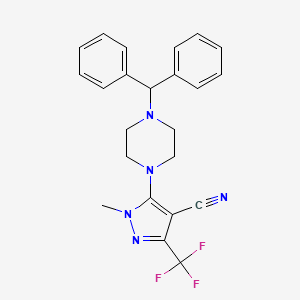
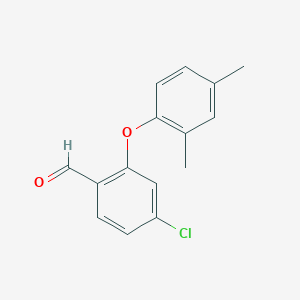
![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)
